molecular formula C12H14N2O B11900138 4(1H)-Quinazolinone, 2-(2-methylpropyl)- CAS No. 88976-10-7

4(1H)-Quinazolinone, 2-(2-methylpropyl)-

Cat. No.: B11900138
CAS No.: 88976-10-7
M. Wt: 202.25 g/mol
InChI Key: GUZJGBCZBUEHTB-UHFFFAOYSA-N
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Description

2-Isobutylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 2-Isobutylquinazolin-4(1H)-one consists of a quinazolinone core with an isobutyl group attached to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylquinazolin-4(1H)-one typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with isobutyraldehyde in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods: In an industrial setting, the production of 2-Isobutylquinazolin-4(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Types of Reactions:

    Oxidation: 2-Isobutylquinazolin-4(1H)-one can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazolinone form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl group or other substituents on the quinazolinone ring can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

2-Isobutylquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Isobutylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

    Quinazolin-4(1H)-one: The parent compound without the isobutyl group.

    2-Methylquinazolin-4(1H)-one: A similar compound with a methyl group instead of an isobutyl group.

    2-Phenylquinazolin-4(1H)-one: A compound with a phenyl group at the second position.

Uniqueness: 2-Isobutylquinazolin-4(1H)-one is unique due to the presence of the isobutyl group, which can influence its biological activity and chemical reactivity. The isobutyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

88976-10-7

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-methylpropyl)-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O/c1-8(2)7-11-13-10-6-4-3-5-9(10)12(15)14-11/h3-6,8H,7H2,1-2H3,(H,13,14,15)

InChI Key

GUZJGBCZBUEHTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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